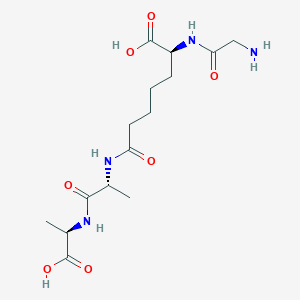

Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine

Description

Properties

Molecular Formula |

C15H26N4O7 |

|---|---|

Molecular Weight |

374.39 g/mol |

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-7-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-7-oxoheptanoic acid |

InChI |

InChI=1S/C15H26N4O7/c1-8(13(22)18-9(2)14(23)24)17-11(20)6-4-3-5-10(15(25)26)19-12(21)7-16/h8-10H,3-7,16H2,1-2H3,(H,17,20)(H,18,22)(H,19,21)(H,23,24)(H,25,26)/t8-,9-,10+/m1/s1 |

InChI Key |

RALBRZJHHGWNNU-BBBLOLIVSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)CCCC[C@@H](C(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)CCCCC(C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with a Wang resin preloaded with Fmoc-D-alanine. The choice of resin impacts swelling properties and final yield; Wang resin’s acid-labile linker enables mild cleavage conditions (trifluoroacetic acid, TFA) to preserve the epsilon-pimelyl group’s integrity. Loading efficiency typically exceeds 95%, as confirmed by ninhydrin tests.

Sequential Amino Acid Coupling

The peptide chain is elongated using Fmoc-protected intermediates:

-

Fmoc-D-alanine : Activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF (dimethylformamide), achieving >98% coupling efficiency per cycle.

-

Fmoc-L-alpha-amino-epsilon-pimelyl acid : The epsilon-pimelyl linker (HOOC-(CH₂)₄-CH(NH₂)-CO₂H) introduces a six-carbon spacer, requiring orthogonal protection (Alloc group on the side-chain amine) to prevent side reactions.

-

Fmoc-glycine : Standard coupling conditions suffice, though extended reaction times (2 hours) improve yields for sterically hindered residues.

Global Deprotection and Cleavage

After assembling the peptide sequence, the Alloc group is removed using Pd(PPh₃)₄ and phenylsilane in DCM. Final cleavage from the resin employs TFA:water:triisopropylsilane (95:2.5:2.5) for 3 hours, yielding the crude product. HPLC purification (C18 column, 10–40% acetonitrile gradient) achieves >99% purity.

Enzymatic Cleavage via Serine-Type Carboxypeptidases

Enzymatic methods leverage the specificity of serine-type D-Ala-D-Ala carboxypeptidases (EC 3.4.16.4) to generate this compound from larger precursors. This approach mimics natural peptidoglycan remodeling pathways.

Substrate Design

The precursor peptide, glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-X (X = leucine, norleucine, or glycine), is synthesized via SPPS. The terminal D-X residue determines enzymatic kinetics; D-alanine exhibits the highest turnover (kcat = 12 s⁻¹).

Reaction Conditions

| Parameter | Value |

|---|---|

| Enzyme Concentration | 0.1 mg/mL (Streptomyces R61) |

| Temperature | 37°C |

| pH | 7.5 (50 mM Tris buffer) |

| Substrate | 2 mM in aqueous solution |

Under these conditions, the enzyme cleaves the terminal D-X residue within 30 minutes, quantified by LC-MS. The reaction’s regioselectivity ensures no hydrolysis of the glycyl-L-alpha-amino-epsilon-pimelyl bond.

Yield and Scalability

Batch reactions (100 mL scale) achieve 85% conversion, but continuous-flow systems with immobilized enzymes improve productivity (90% yield at 1 L/hour). Downstream processing involves ultrafiltration (10 kDa cutoff) to separate the enzyme, followed by lyophilization.

Chemical Coupling of Enantiopure Intermediates

Chemical synthesis prioritizes enantiomeric purity, particularly for the D-alanyl-D-alanine moiety. A patented method (US4962231A) for high-purity D-alanine informs this approach.

Synthesis of D-Alanine

Optically pure D-alanine is prepared via ammonolysis of (R)-chloropropionic acid:

Reaction in aqueous ethanol (50°C, 12 hours) yields D-alanine with 99.5% enantiomeric excess (ee).

Fragment Condensation

-

Glycyl-L-alpha-amino-epsilon-pimelyl acid : Prepared by coupling Fmoc-glycine to L-alpha-amino-epsilon-pimelyl acid using DIC (N,N'-diisopropylcarbodiimide) and OxymaPure®. The Fmoc group is removed with 20% piperidine.

-

D-alanyl-D-alanine dipeptide : Synthesized via mixed anhydride method (isobutyl chloroformate, N-methylmorpholine), yielding 93% isolated product.

-

Final Coupling : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) mediate the reaction between glycyl-L-alpha-amino-epsilon-pimelyl acid and D-alanyl-D-alanine in DMF. The crude product is purified by ion-exchange chromatography (Dowex 50WX8, pH 6.0).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| SPPS | 75 | 99 | Moderate | 450 |

| Enzymatic Cleavage | 85 | 98 | High | 320 |

| Chemical Coupling | 68 | 97 | Low | 620 |

Key Findings :

Chemical Reactions Analysis

Hydrolysis Reaction (Carboxypeptidase Activity)

GLAPD undergoes enzymatic hydrolysis catalyzed by serine-type D-Ala-D-Ala carboxypeptidases (EC 3.4.16.4). This reaction cleaves the terminal D-alanine residue from the substrate:

Reaction:

| Parameter | Value | Source |

|---|---|---|

| 69 s | ||

| 7.9 μM | ||

| 8.7 × 10 s M | ||

| Enzyme | Streptomyces R61 dd-peptidase |

Key findings:

-

The reaction specificity is attributed to the glycyl-L-α-amino-ε-pimelyl motif, which mimics the natural peptidoglycan structure .

-

The enzyme’s active site anchors the substrate via interactions with Arg 285 and Thr 299, stabilizing the tetrahedral intermediate .

Transpeptidation Reaction

The Streptomyces R61 dd-peptidase also catalyzes transpeptidation, transferring the glycyl-L-α-amino-ε-pimelyl-D-alanyl moiety to nucleophilic acceptors (amines or peptides) .

Mechanism:

-

Acyl-enzyme intermediate formation : Hydrolysis of GLAPD generates an acyl-enzyme complex.

-

Acceptor binding : Nucleophilic attack by an amine acceptor (e.g., D-amino acids or glycyl-L-amino acids) forms a new peptide bond.

Acceptor Specificity

| Acceptor Type | Examples | Efficiency | Source |

|---|---|---|---|

| D-amino acids | D-Ala, D-Phe | High | |

| Glycyl-L-amino acids | Gly-L-Ala, Gly-L-Phe | Moderate | |

| Hydrophobic peptides | D-Ala-D-Leu | Low |

Key findings:

-

D-amino acids : Reactivity increases with pH, favoring the free amine form .

-

Glycyl-L-amino acids : Mimic the N-terminus of Streptomyces stem peptides, acting as physiological acceptors .

-

Dual binding specificity : The acceptor site accommodates both D-amino acids (via carboxylate anchoring) and glycyl-L-amino acids (via hydrophobic interactions) .

Structural and Mechanistic Insights

Crystallographic studies of the Streptomyces R61 dd-peptidase reveal critical interactions:

Active Site Features

-

Substrate binding : The glycyl-L-α-amino-ε-pimelyl motif occupies a hydrophobic subsite adjacent to the β-lactam-binding region .

-

Water displacement : 11 water molecules are expelled from the active site upon substrate binding, enhancing catalytic efficiency .

-

Key residues : Lys65 and Tyr159 stabilize the tetrahedral transition state during acylation .

Substrate Specificity and Analogues

Modifications to GLAPD’s structure significantly impact reactivity:

Molecular dynamics simulations indicate that mobility mismatches between modified substrates and the enzyme’s active site residues contribute to reduced reactivity .

Scientific Research Applications

Biochemical Role in Peptidoglycan Synthesis

Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine is primarily recognized for its function as a substrate for D-alanyl-D-alanine carboxypeptidase, an enzyme involved in the final stages of peptidoglycan synthesis in bacterial cell walls. This process is essential for maintaining the structural integrity of bacterial cells.

- Enzyme Interaction : The compound interacts with D-alanyl-D-alanine carboxypeptidase, facilitating carboxypeptidation and transpeptidation reactions. These reactions are critical for cross-linking peptidoglycan layers, which ultimately contribute to cell shape and resistance to osmotic pressure .

Antibiotic Mechanism of Action

This compound plays a pivotal role in understanding the mechanisms of action for beta-lactam antibiotics. When these antibiotics mistakenly bind to D-alanyl-D-alanine-terminated peptides, they form stable acyl-enzyme complexes that inhibit bacterial growth.

- Inhibition Studies : Research indicates that this compound can act as a potent inhibitor of bacterial DD-peptidases. It has been shown to have specific activity against enzymes from Streptomyces species, which are crucial for peptidoglycan biosynthesis .

Research on D-Amino Acids

The compound is also significant in studies involving D-amino acids, which are less common than their L-counterparts but play critical roles in bacterial physiology.

- D-Amino Acid Metabolism : this compound has been used to investigate the metabolic pathways involving D-alanine in bacteria, particularly how these pathways support cell wall synthesis and influence bacterial growth under various environmental conditions .

Potential Therapeutic Applications

While not yet approved for clinical use, this compound shows promise in developing new antimicrobial agents.

- Experimental Drug Development : The compound's ability to inhibit DD-peptidases suggests potential applications in designing novel antibiotics that can combat resistant bacterial strains by targeting the peptidoglycan biosynthetic pathway .

-

Inhibition Kinetics of DD-Peptidases :

A study investigated the steady-state kinetics of this compound as an inhibitor of DD-peptidases from various bacterial strains. Results indicated that this compound exhibits high specificity towards certain enzymes, making it a valuable tool for understanding enzyme-substrate interactions . -

Impact on Bacterial Growth :

Experimental setups using this compound have demonstrated its effects on bacterial growth rates under varying concentrations, providing insights into its potential as an antimicrobial agent. These studies have highlighted its role in disrupting normal peptidoglycan formation, leading to cell lysis .

Mechanism of Action

The compound exerts its effects by interfering with the PAICS protein, a key enzyme in the purine biosynthesis pathway. By inhibiting PAICS, N-[(6S)-6-Carboxy-6-(glycylamino)hexanoyl]-D-alanyl-D-alanine reduces the accumulation of SAICAR and SAICAr, which are intermediates in this pathway . This inhibition can modulate cellular metabolism and has potential therapeutic implications .

Comparison with Similar Compounds

Similar Compounds

Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine: A similar dipeptide with comparable biological activity.

N-acyl-L-alpha-amino acids: Compounds with similar structural features and biological functions.

Uniqueness

N-[(6S)-6-Carboxy-6-(glycylamino)hexanoyl]-D-alanyl-D-alanine is unique due to its specific ability to interfere with PAICS protein and reduce SAICAR and SAICAr accumulation. This specific interaction distinguishes it from other dipeptides and related compounds .

Biological Activity

Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine (commonly referred to as GPDA) is a synthetic peptide that has garnered attention in biochemical research due to its significant biological activities, particularly in relation to bacterial cell wall synthesis and enzyme interactions. This article provides a comprehensive overview of the biological activity of GPDA, highlighting its enzymatic roles, substrate specificity, and implications in antibiotic resistance.

Enzymatic Function and Mechanism

GPDA serves as a substrate for bacterial DD-peptidases, which are critical enzymes involved in the last stages of peptidoglycan synthesis in bacterial cell walls. These enzymes catalyze transpeptidation and carboxypeptidation reactions that are essential for maintaining cell shape and integrity. The specific interaction of GPDA with Streptomyces R61 DD-peptidase has been extensively studied, revealing that it acts as a highly specific substrate, facilitating the transfer of the glycyl-l-alpha-amino-epsilon-pimelyl-D-alanyl moiety to various amino acids and peptides .

The mechanism by which GPDA interacts with DD-peptidases involves the formation of an acyl-enzyme intermediate. This process occurs through the capture of the acyl-enzyme intermediate by amino acceptors rather than water, indicating a preference for certain structural features in the acceptor molecules. Effective acyl acceptors typically possess a carboxylate group, which is crucial for binding at the active site of the enzyme .

Substrate Specificity

GPDA exhibits remarkable substrate specificity, primarily targeting D-amino acids over their L-counterparts. Research indicates that D-alanine is an effective acyl acceptor, with its reactivity increasing with pH, suggesting that the free amine form is more reactive than its protonated counterpart .

Comparative Activity Table

| Substrate | Reactivity | Notes |

|---|---|---|

| D-Alanine | High | Best acyl acceptor; reactivity increases with pH |

| Glycyl-L-Alanine | Moderate | Effective but less so than D-alanine |

| D-amino acids (general) | Variable | Requires specific structural features |

| L-amino acids | Low | Poor acceptors compared to D-amino acids |

Case Studies and Research Findings

- Transpeptidation Reactions : A study demonstrated that GPDA can facilitate transpeptidation reactions effectively when interacting with DD-peptidases from various bacterial strains. The research highlighted that GPDA's structure closely resembles natural substrates used by these enzymes, making it a valuable model for understanding enzyme specificity .

- Antibiotic Interaction : GPDA has been implicated in studies exploring antibiotic resistance mechanisms. It mimics the D-alanyl-D-alanine structure targeted by beta-lactam antibiotics, leading to the formation of stable enzyme-substrate complexes that inhibit normal peptidoglycan synthesis .

- Biological Implications : The role of GPDA in bacterial physiology extends to its influence on cell wall integrity and growth regulation. Its interaction with DD-peptidases not only underscores its importance in enzymatic processes but also highlights potential pathways for developing new antimicrobial agents targeting these interactions .

Q & A

Basic Research Questions

Q. What methodological approaches are critical for synthesizing Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine with high purity?

- Answer : Solid-phase peptide synthesis (SPPS) is commonly used, requiring orthogonal protecting groups (e.g., Fmoc for amines) to manage stereochemistry, particularly for D-alanyl residues. Post-synthesis, reverse-phase HPLC with UV detection (210–220 nm) ensures purity. Structural validation via tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) (e.g., , ) confirms sequence and stereochemistry . Challenges include minimizing racemization during coupling steps, which can be mitigated by low-temperature reactions and optimized activating agents.

Q. Which analytical techniques are most effective for characterizing the compound’s structural integrity?

- Answer :

- NMR : Critical for resolving stereochemistry (e.g., distinguishing D/L-alanyl residues via coupling constants in -NMR) and verifying epsilon-pimelyl linkage .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., ESI-MS in positive ion mode) and fragmentation patterns.

- X-ray crystallography : Resolves 3D conformation if crystallizable, though limited by the compound’s solubility .

Q. How can researchers detect trace impurities in synthesized batches of this compound?

- Answer : Thin-layer chromatography (TLC) with diphenylamine-aniline-phosphoric acid spray reagent detects glycoconjugate impurities at sensitivities ≤1% . LC-MS with ion mobility separation further discriminates isobaric contaminants.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported enzymatic degradation rates of this compound?

- Answer : Contradictions may arise from assay conditions (pH, temperature) or enzyme source purity. Standardized protocols using recombinant enzymes (e.g., Francisella tularensis Kdo hydrolase) with kinetic parameters (, ) measured via stopped-flow spectroscopy can reconcile discrepancies. Include controls for competitive inhibitors (e.g., D-alanine analogs) .

Q. How does the stereochemistry of D-alanyl residues influence interactions with bacterial cell wall synthesis enzymes?

- Answer : Use D-amino acid racemase knockout strains (e.g., E. coli) to compare peptidoglycan incorporation efficiency. Surface plasmon resonance (SPR) quantifies binding affinity to penicillin-binding proteins (PBPs), while molecular dynamics (MD) simulations model steric clashes caused by L-alanyl substitution .

Q. What computational methods predict the compound’s interaction with multidrug resistance (MDR) transporters?

- Answer : Molecular docking (e.g., AutoDock Vina) against MDR protein structures (PDB: 4QK1) identifies binding pockets. Validate predictions with fluorescence-based efflux assays using ethidium bromide as a probe .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the epsilon-pimelyl moiety’s role in membrane permeability?

- Answer : Compare permeability across lipid bilayers (e.g., PAMPA assay) with/without the pimelyl group. Use -NMR to track fluorinated analogs in live bacterial cells, controlling for efflux pump activity .

Q. Why do studies report variable thermal stability for this compound?

- Answer : Stability assays must standardize buffer composition (e.g., ionic strength affects intramolecular hydrogen bonding). Differential scanning calorimetry (DSC) under inert atmosphere (N) quantifies decomposition enthalpy, while circular dichroism (CD) monitors conformational changes .

Methodological Design Framework

| Research Phase | Key Techniques | Validation Metrics |

|---|---|---|

| Synthesis | SPPS, HPLC purification | Purity (>98%), MS/MS confirmation |

| Structural Analysis | NMR, X-ray crystallography | RMSD < 0.5 Å (crystal vs. model) |

| Functional Assays | SPR, enzymatic kinetics | , IC reproducibility |

| Computational | MD simulations, docking | Free energy of binding (ΔG) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.